molecular formula C5H5Cl2HgNO B8118011 dichloromercury;1H-pyridin-2-one

dichloromercury;1H-pyridin-2-one

Cat. No.: B8118011
M. Wt: 366.59 g/mol
InChI Key: AOLHEPBOVDKMGH-UHFFFAOYSA-L
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Description

Dichloromercury;1H-pyridin-2-one is a compound that combines the properties of dichloromercury and 1H-pyridin-2-one. Dichloromercury is a mercury compound with two chlorine atoms, while 1H-pyridin-2-one is a heterocyclic compound with a nitrogen and oxygen atom in a six-membered ring. This combination results in a compound with unique chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dichloromercury;1H-pyridin-2-one typically involves the reaction of mercury(II) chloride with 1H-pyridin-2-one under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Safety measures are strictly followed due to the toxic nature of mercury compounds.

Chemical Reactions Analysis

Types of Reactions

Dichloromercury;1H-pyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of mercury and modified pyridin-2-one derivatives.

    Reduction: Reduction reactions can convert dichloromercury to elemental mercury and other reduced forms of pyridin-2-one.

    Substitution: The chlorine atoms in dichloromercury can be substituted with other halogens or functional groups, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and in appropriate solvents to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, dichloromercury;1H-pyridin-2-one is used as a reagent in various organic synthesis reactions. Its unique properties make it a valuable intermediate in the synthesis of complex organic molecules.

Biology

In biological research, the compound is studied for its potential interactions with biological molecules. Its ability to form complexes with proteins and nucleic acids makes it a subject of interest in biochemical studies.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its interactions with biological targets are explored to develop new drugs and treatments.

Industry

In industry, the compound is used in the production of specialty chemicals and materials. Its unique properties are leveraged to create products with specific characteristics and functionalities.

Mechanism of Action

The mechanism of action of dichloromercury;1H-pyridin-2-one involves its interaction with molecular targets such as proteins, enzymes, and nucleic acids. The compound can form complexes with these molecules, altering their structure and function. The pathways involved in these interactions are studied to understand the compound’s effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to dichloromercury;1H-pyridin-2-one include:

    Mercury(II) chloride: A simple mercury compound with two chlorine atoms.

    1H-pyridin-2-one: A heterocyclic compound with a nitrogen and oxygen atom in a six-membered ring.

    Dichloromercury;1H-pyridin-4-one: A similar compound with the pyridinone ring substituted at a different position.

Uniqueness

This compound is unique due to its combination of mercury and pyridinone properties. This combination results in distinct chemical reactivity and biological interactions, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

dichloromercury;1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO.2ClH.Hg/c7-5-3-1-2-4-6-5;;;/h1-4H,(H,6,7);2*1H;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLHEPBOVDKMGH-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1.Cl[Hg]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=O)NC=C1.Cl[Hg]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2HgNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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